molecular formula C11H21ClN2O2 B2394389 Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride CAS No. 2408974-33-2

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride

Cat. No.: B2394389
CAS No.: 2408974-33-2
M. Wt: 248.75
InChI Key: UZAFKGIUGWYSPM-UHFFFAOYSA-N
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Description

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride: is a chemical compound with the molecular formula C11H20N2O2·HCl. It is a derivative of diazabicyclo[3.2.1]octane, a bicyclic organic compound containing nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The compound is usually purified through recrystallization or other purification techniques to achieve high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The production is carried out in controlled environments to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride is used as a building block in the synthesis of more complex molecules. It is also used as a catalyst in certain organic reactions .

Biology: In biological research, this compound is used to study the effects of bicyclic compounds on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects .

Comparison with Similar Compounds

  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride
  • Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Comparison: Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-9(7-13)12-5-8;/h8-9,12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAFKGIUGWYSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408974-33-2
Record name tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride
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